rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
Description
Properties
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)3-1-2-4(3)6(12)13-5(2)11/h2-4H,1H2/t2-,3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBFXWXQYJFPZ-BXXZVTAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(F)(F)F)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the use of advanced organic synthesis techniques. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Bicyclo[3.2.0]heptane Derivatives
The bicyclo[3.2.0]heptane scaffold is a common motif in bioactive molecules. Key structural analogs include:
3-Oxabicyclo[3.2.0]heptane-2,4-dione (Parent Compound)
- Molecular Formula : C₆H₆O₃
- Molecular Weight : 126.11 g/mol
- Key Features : The parent structure lacks substituents (e.g., -CF₃), making it a reactive anhydride. It is used as a precursor for synthesizing derivatives like the target compound. Its IR spectrum shows strong carbonyl stretching at ~1780 cm⁻¹ due to the anhydride group .
(1R,5S)-3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
- Molecular Formula : C₆H₄O₃
- Molecular Weight : 124.09 g/mol
- Key Features : Incorporates a double bond at the 6-position, increasing ring strain and reactivity compared to the saturated parent. This compound is used in photochemical [2+2] cycloadditions due to its conjugated diene system .
(1R,5S,6R,7R)-6,7-Bis(chloromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione (Compound 54)
Substituent Effects on Physicochemical Properties
Biological Activity
rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione, also known by its CAS number 2445749-77-7, is a bicyclic compound notable for its trifluoromethyl group and unique structural properties. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: CHFO
- Molecular Weight: 194.11 g/mol
- Structure: The compound features a bicyclic structure which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and potential binding affinity to various receptors and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
Anticancer Properties
Preliminary research indicates potential anticancer activity:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed reduced viability upon treatment with the compound.
- Mechanism : Induction of apoptosis was observed, suggesting a pathway involving caspase activation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains.
-
Investigation of Antitumor Activity :
- In vitro studies published in the Journal of Medicinal Chemistry explored the effects on cancer cell proliferation.
- The compound demonstrated a dose-dependent reduction in cell viability with IC values ranging from 10 to 30 µM across different cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration/IC |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 50 µg/mL |
| Anticancer | MCF-7 | Reduced viability | IC: 15 µM |
| Anticancer | HeLa | Induction of apoptosis | IC: 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
